molecular formula C22H20N2O2S B11366478 3,6-dimethyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

3,6-dimethyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11366478
M. Wt: 376.5 g/mol
InChI Key: JYNFXZHNORGZQM-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the pyridine and thiophene moieties. Key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Substitution Reactions: Introduction of the methyl groups and other substituents through electrophilic aromatic substitution.

    Amide Bond Formation: Coupling reactions to form the carboxamide linkage, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
  • 3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
  • 3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of 3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

3,6-dimethyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20N2O2S/c1-14-8-9-18-16(3)20(26-19(18)12-14)22(25)24(13-17-7-5-11-27-17)21-15(2)6-4-10-23-21/h4-12H,13H2,1-3H3

InChI Key

JYNFXZHNORGZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=C(C=CC=N4)C)C

Origin of Product

United States

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